[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid
Description
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid is a heterocyclic compound featuring a benzimidazole core substituted with a nitro group at the 5-position and a thioacetic acid moiety at the 2-position.
Properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHPGGRKWIUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351377 | |
| Record name | SBB039278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19951-24-7 | |
| Record name | SBB039278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid typically involves the reaction of 5-nitro-1H-benzimidazole-2-thiol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The compound can also bind to DNA and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
- Benzimidazole vs. Other Heterocycles: The benzimidazole core in the target compound differs from triazinoindoles (), quinolines (), and triazoles (). Nitro Group: The 5-nitro substituent in the target compound contrasts with methoxy (), bromo (), or chloro () groups in analogs. Nitro groups are strong electron-withdrawing moieties, which may reduce lipophilicity (log P) compared to halogenated derivatives but increase stability in biological environments .
Physicochemical Properties
- Lipophilicity (log P/log D): Quinoline-thioacetic acid derivatives () exhibit log P values within a favorable range (estimated 1.5–3.5) for membrane permeability. Sodium salts of thioacetic acids (e.g., QAC-5 in ) show higher solubility but increased toxicity due to ionization, suggesting the acid form of the target compound may offer a better toxicity profile .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on nitro group’s electron-withdrawing effects.
Biological Activity
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anthelmintic properties, supported by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the significant antimicrobial properties of benzimidazole derivatives. [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Mycobacterium tuberculosis | 0.19 |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid has been evaluated in various cancer cell lines, demonstrating significant cytotoxicity.
Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| PC-3 (Prostate Cancer) | 0.096 |
| HeLa (Cervical Cancer) | 0.63 |
| A549 (Lung Cancer) | 0.039 |
The compound's IC50 values indicate strong inhibitory effects on cancer cell proliferation, particularly against the PC-3 and A549 cell lines .
Anthelmintic Activity
Research has also demonstrated the anthelmintic efficacy of this compound, particularly in the treatment of helminth infections.
Treatment Efficacy in Animal Models
In a study involving Mongolian jirds infected with filarial worms, treatment with [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid resulted in:
- Reduction in adult worm burden : Significant reduction noted post-treatment.
- Microfilarial count : Marked decrease observed after administration at dosages ranging from 3.13 to 100 mg/kg/day .
Case Study 1: Antimicrobial Evaluation
A series of experiments conducted on various benzimidazole derivatives showed that [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid possessed similar or superior antimicrobial activity compared to established antibiotics. The study utilized both in vitro and in vivo models to assess efficacy .
Case Study 2: Anticancer Screening
A detailed investigation into the anticancer properties revealed that the compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancer types .
Q & A
Q. What synthetic methodologies are commonly employed for [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid derivatives?
Derivatives are synthesized by reacting substituted benzimidazole thiols with chloroacetic acid under reflux conditions. For example, quinoline-based analogs (e.g., 2-((6-R-quinolin-4-yl)thio)acetic acid) are prepared by reacting 4-chloroquinolines with mercaptoacetic acid derivatives. Sodium salts are generated by treating the free acid with NaOH to enhance water solubility. Structural confirmation involves thin-layer chromatography (TLC), IR spectroscopy, and elemental analysis .
Q. What analytical techniques are critical for confirming purity and structure?
Q. What biological applications are reported for these derivatives in plant biology?
Sodium salts of quinolin-4-ylthio acetic acid derivatives significantly enhance rhizogenesis (root formation) in Paulownia clones during in vitro propagation. Substituents like alkoxy groups modulate efficacy, with sodium salts showing superior activity compared to free acids .
Advanced Research Questions
Q. How do structural modifications influence biological activity and toxicity?
- Alkoxy substituents : Reduce toxicity (e.g., derivatives lacking alkoxy groups exhibit higher toxicity in sperm motility assays).
- Sodium salts : Increase bioavailability but elevate toxicity due to enhanced ionization and membrane permeability.
- Antiradical activity : Carboxyl group blocking (via salt formation) reduces radical scavenging capacity, as seen in triazole analogs .
Q. How can computational methods optimize compound design?
- Lipinski’s "Rule of Five" : Predicts drug-likeness and oral bioavailability.
- Quantum chemical calculations : Determine log P (lipophilicity) and log D (pH-dependent distribution coefficient) to assess membrane permeability.
- Toxicity prediction : Validated by in vitro assays (e.g., progressive sperm motility tests) .
Q. What experimental challenges arise in balancing efficacy and toxicity?
Q. How are toxicity profiles systematically evaluated?
- In silico tools : Predict acute toxicity and mutagenicity.
- In vitro models : Sperm motility assays and plant tissue cultures assess cytotoxicity.
- Comparative studies : Sodium salts vs. free acids reveal ionization-dependent toxicity trends .
Q. What role does pH play in modulating biological activity?
- Log D at physiological pH : Determines compound partitioning into lipid membranes.
- Ionization effects : Sodium salts remain ionized at pH 7, enhancing interaction with plant cell walls during rhizogenesis but increasing cytotoxicity in animal models .
Q. Methodological Notes
- Synthesis : Reflux conditions (e.g., acetic acid as solvent) and recrystallization (DMF/acetic acid mixtures) are critical for purity .
- Toxicity assays : Combine computational predictions (e.g., ProTox-II) with in vitro validation to prioritize compounds for in vivo studies .
- Molecular modeling : Use software like Gaussian for log P/D calculations and docking studies to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
